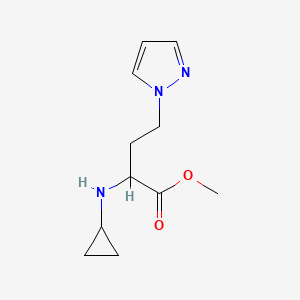

Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18286511

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate |

| Standard InChI | InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-3-4-9)5-8-14-7-2-6-12-14/h2,6-7,9-10,13H,3-5,8H2,1H3 |

| Standard InChI Key | MWPFCTBRAJUQNK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CCN1C=CC=N1)NC2CC2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate, reflects its core structure: a butanoate ester backbone substituted at the second carbon with a cyclopropylamino group and at the fourth carbon with a 1H-pyrazol-1-yl moiety. The cyclopropyl group introduces steric strain, which may influence conformational stability and binding interactions, while the pyrazole ring contributes aromaticity and hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₂ |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | Methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate |

| InChI Key | InChI=1S/C11H... (partial) |

Synthetic Methodologies

Condensation-Based Approaches

The synthesis of methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate likely follows multi-step protocols analogous to those used for structurally similar compounds. For example, methyl 2-(cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate is synthesized via EDCI-mediated coupling of cyclopropylamine with a pyrazole carboxylic acid derivative, followed by esterification. A comparable route for the target compound could involve:

-

Aminoalkylation: Reacting 4-(1H-pyrazol-1-yl)but-2-enoic acid with cyclopropylamine to form the β-amino acid intermediate.

-

Esterification: Treating the acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the methyl ester .

Optimization Challenges

Key challenges include minimizing racemization at the chiral α-carbon and ensuring regioselective pyrazole substitution. Patent literature on cyclopropylamino-alakanamide synthesis highlights the use of chiral auxiliaries or enantioselective catalysts to control stereochemistry, which could be adapted here .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a precursor for bioactive molecules. For example, hydrolysis of the ester to the corresponding acid could yield analogs of 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid, which are intermediates in protease inhibitor synthesis .

Material Science

Pyrazole-containing compounds are explored as ligands in metal-organic frameworks (MOFs). The cyclopropyl group’s rigidity might stabilize such structures, though this application remains speculative without experimental data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume